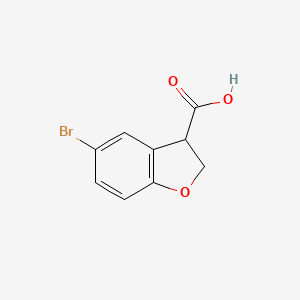

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-3,7H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYNFOBRXXTNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93670-10-1 | |

| Record name | 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-hydroxy-5-bromobenzaldehyde.

Cyclization: The starting material undergoes cyclization to form the benzofuran ring.

Carboxylation: The resulting benzofuran derivative is then subjected to carboxylation to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Dihydrobenzofuran Derivatives

5-Bromo-2,4-difluorobenzoic Acid (CAS: Not specified)

- Molecular Formula : C₇H₃BrF₂O₂

- Molecular Weight : ~253.0 g/mol (estimated)

- Key Features : Differs in the absence of the dihydrobenzofuran ring system; instead, it is a benzoic acid derivative with bromine and fluorine substituents.

- Synthesis : Prepared via bromination of 2,4-difluorobenzonitrile using aqueous sulfuric acid, yielding 93–99% purity.

- Applications : Used as an intermediate in agrochemical and pharmaceutical industries.

5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic Acid (CAS: 2137567-94-1)

- Molecular Formula : C₉H₆ClFO₃

- Molecular Weight : 232.59 g/mol

- Key Features : Chlorine and fluorine substituents at the 5- and 6-positions, respectively. The dihydrobenzofuran scaffold is retained.

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic Acid (CAS: 2137578-51-7)

Functional Group Variants

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid (CAS: 690632-72-5)

- Molecular Formula : C₈H₈BBrO₃

- Molecular Weight : 242.86 g/mol

- Key Features : Boronic acid substituent at the 7-position instead of carboxylic acid. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions.

- Commercial Availability : Sold at 97% purity, priced at JPY 29,900/g.

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS: 281678-73-7)

- Molecular Formula : C₉H₇BrO₂

- Molecular Weight : 227.05 g/mol

- Physical Properties : Melting point 94–95°C.

- Key Features : Aldehyde group at the 7-position, enabling nucleophilic addition reactions.

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol (CAS: Not specified)

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : ~229.07 g/mol (estimated)

- Key Features : Hydroxyl group at the 3-position and methyl substituent at the 5-position.

Research Implications and Limitations

- Structural Insights : Halogenation and functional group placement significantly influence reactivity and intermolecular interactions (e.g., halogen bonding in crystal packing).

- Data Gaps : Melting points, solubility, and detailed bioactivity data for the target compound are absent in the provided evidence.

- Commercial Relevance : Boronic acid and aldehyde derivatives are more expensive, reflecting their specialized applications in synthetic chemistry.

Biological Activity

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antiviral properties, as well as insights into its mechanisms of action and synthesis.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 3-position enhances its chemical reactivity and biological activity. Its molecular formula is C₁₁H₉BrO₃, with a molecular weight of approximately 245.08 g/mol.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were observed to be in the low micromolar range, indicating potent activity.

- Mechanism of Action : The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 4.69 µM to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Fungal Activity : It also demonstrated antifungal activity against Candida albicans, with MIC values indicating moderate effectiveness .

Antiviral Activity

Recent studies have highlighted the potential of this compound as an anti-hepatitis C virus agent. Benzofuran derivatives have been identified as promising candidates for antiviral therapies due to their ability to inhibit viral replication.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis begins with 5-bromobenzofuran.

- Reaction with Nitrophenol : This compound is reacted with nitrophenol to obtain the corresponding substituted product.

- Reduction and Esterification : The substituted product undergoes reduction followed by esterification to yield the final compound.

Industrial production often employs continuous flow reactors to optimize yield and efficiency.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated apoptosis observed through flow cytometry analysis.

Case Study 2: Antimicrobial Effectiveness

In another study assessing antimicrobial activity, the compound was tested against MRSA strains. It showed an MIC of less than 1 µg/mL against resistant strains, highlighting its potential as a therapeutic agent in treating antibiotic-resistant infections .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2,3-dihydrobenzofuran | Lacks carboxylic acid group | Limited antimicrobial properties |

| 2,3-Dihydro-5-bromobenzofuran | Different substitution pattern | Lower anticancer activity |

| Benzofuran | Basic structure without bromine or carboxylic acid | Minimal biological activity |

The unique combination of a bromine atom and a carboxylic acid group in this compound contributes to its enhanced biological activity compared to other benzofuran derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.